4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Description
Historical Evolution of Pyrrole Derivatives in Drug Discovery
The pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom, has been a cornerstone of medicinal chemistry since the mid-20th century. Early discoveries of naturally occurring pyrrole derivatives, such as the heme component porphyrin and the antibiotic prodigiosin, laid the foundation for synthetic exploration. By the 1980s, researchers recognized the scaffold’s ability to mimic peptide bonds and interact with diverse biological targets, leading to its incorporation into nonsteroidal anti-inflammatory drugs (NSAIDs) and antipsychotic agents.
A pivotal shift occurred in the 2000s with the development of combinatorial chemistry techniques, enabling systematic modification of the pyrrole core. For instance, the introduction of electron-withdrawing groups at the C-2 and C-5 positions was found to enhance metabolic stability while preserving bioactivity. Patent literature from this era reveals innovative derivatives like 1-methylpyrrole-2-carboxylates, which demonstrated selective binding to bladder muscarinic receptors for treating urinary incontinence. Contemporary research has expanded into anticancer applications, with pyrrole-fused quinoxaline derivatives showing nanomolar potency against kinase targets.
Significance of Dichlorobenzoyl Substitutions in Bioactive Molecules
The dichlorobenzoyl group, characterized by a benzene ring substituted with two chlorine atoms at the 2- and 4-positions, confers distinct physicochemical properties to pharmaceutical compounds. Chlorine’s electronegativity increases molecular polarity, improving water solubility and target binding through halogen bonding interactions. In the case of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde, this substitution pattern achieves three critical objectives:
- Steric Optimization : The 2,4-dichloro configuration prevents free rotation of the benzoyl group, locking it into a conformation that complements hydrophobic enzyme pockets.
- Electrophilic Reactivity : The aldehyde moiety at C-2 facilitates Schiff base formation with lysine residues, enabling covalent inhibition strategies.
- Metabolic Resistance : Methylation at N-1 blocks oxidative deamination pathways, extending plasma half-life compared to unmethylated analogs.
Table 1: Key Structural Features of this compound
| Property | Value/Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₉Cl₂NO₂ |
| Molecular Weight | 298.12 g/mol |
| Hydrogen Bond Acceptors | 4 (2 carbonyl O, 1 aldehyde O, 1 ring N) |
| Rotatable Bonds | 4 |
| Aromatic Rings | 2 (pyrrole and benzene) |
Source: Adapted from PubChem CID 2766565.
Recent studies on structurally analogous compounds demonstrate that dichlorobenzoyl-substituted pyrroles exhibit enhanced binding to ATP-binding cassette transporters compared to their mono-chloro counterparts. For example, derivatives bearing this motif showed 3.2-fold greater inhibition of P-glycoprotein-mediated drug efflux in multidrug-resistant cancer cell lines. These findings underscore the importance of halogen placement in optimizing therapeutic efficacy while minimizing off-target effects.
The integration of advanced characterization techniques has further elucidated structure-activity relationships. X-ray crystallography of related compounds reveals that the dichlorobenzoyl group participates in edge-to-face π-stacking with tyrosine residues in enzyme active sites, contributing to submicromolar inhibitory constants. Such insights guide the rational design of next-generation pyrrole derivatives with improved pharmacokinetic profiles.
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-16-6-8(4-10(16)7-17)13(18)11-3-2-9(14)5-12(11)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIECJZOAUXKLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of 2,4-dichlorobenzoyl chloride: This can be achieved by reacting 2,4-dichlorotoluene with chlorine in the presence of a catalyst such as azodiisobutyronitrile.
Acylation of 1-methyl-1H-pyrrole: The 2,4-dichlorobenzoyl chloride is then reacted with 1-methyl-1H-pyrrole under Friedel-Crafts acylation conditions to form the intermediate 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atoms on the benzoyl group can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving pyrrole derivatives.
Industrial Chemistry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Structural Analogs in Agrochemicals
Pyrazoxyfen (CAS: 71561-11-0)
- Structure: 2-[4-(2,4-Dichlorobenzoyl)-1,3-dimethylpyrazol-5-yloxy]acetophenone .
- Key Differences: Core Heterocycle: Pyrazole ring (pyrazoxyfen) vs. pyrrole (target compound). Substituents: Pyrazoxyfen has a 1,3-dimethylpyrazole backbone and an acetophenone side chain.
- Applications : Herbicide (Trade: Mondaris Paicer) .
Ethyl 2-((Diethoxyphosphinothioyl)oxy)-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate (Pyrazophos)
- Structure : Phosphorothioate derivative with a pyrazolo-pyrimidine core .
- Key Differences : Lack of dichlorobenzoyl group; instead, it features a phosphorothioate ester.
- Applications : Fungicide (Trade: Afugan) .
Table 1: Agrochemical Analogs
| Compound | Core Structure | Key Functional Groups | Application |
|---|---|---|---|
| Target Compound | Pyrrole | 2,4-Dichlorobenzoyl, aldehyde | N/A (Potential) |
| Pyrazoxyfen | Pyrazole | 2,4-Dichlorobenzoyl, acetophenone | Herbicide |
| Pyrazophos | Pyrazolo-pyrimidine | Phosphorothioate ester | Fungicide |
Medicinal Chemistry Analogs
Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex
- Structure : Iron-coordinated complex derived from 1-(2,4-dichlorobenzoyl)-3-methylthiourea .
- Key Differences :
- Applications : Anticancer candidate with high oral bioavailability (HIA = 97.80%) .
1-(2,4-Dichlorobenzyl)-1H-pyrrole-2-carbaldehyde (CAS: 669737-86-4)
- Structure : Benzyl-substituted pyrrole carbaldehyde .
- Key Differences : Benzyl group instead of benzoyl; lacks the electron-withdrawing carbonyl.
- Implications : Reduced electron-deficient character may lower reactivity compared to the target compound.
1-[4-Chloro-2-(2,3-dichlorobenzoyl)phenyl]-1H-pyrrol-2-carbaldehyde (CAS: 937058-58-7)
- Structure : Pyrrole carbaldehyde with 2,3-dichlorobenzoyl and chloro-phenyl groups .
- Key Differences : Substitution pattern on benzoyl (2,3-dichloro vs. 2,4-dichloro) alters steric and electronic properties.
Table 2: Medicinal Chemistry Analogs
Physicochemical and Pharmacokinetic Properties
- Iron Complex (Bis-(1-(2,4-DCB)-MTU) Fe(III)) :
- Pyrazoxyfen: Higher lipophilicity due to acetophenone side chain, enhancing soil persistence .
Biological Activity
The compound 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde (CAS Number: 477852-81-6) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, molecular structure, and biological activity, particularly focusing on its pharmacological implications and experimental findings.
- Molecular Formula : C₁₃H₉Cl₂NO₂
- Molecular Weight : 292.12 g/mol
- Melting Point : 132–134 °C
- Structure : The compound features a pyrrole ring substituted with a dichlorobenzoyl group and an aldehyde functional group, contributing to its reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to interact with key growth factor receptors such as EGFR and VEGFR2, which are critical in tumor growth and proliferation. In silico studies suggest that these compounds can form stable complexes with the ATP-binding domains of these receptors, potentially inhibiting their activity and leading to reduced tumor growth in various cancer cell lines .
Anti-inflammatory Potential
In addition to anticancer and antimicrobial activities, there is emerging evidence that pyrrole derivatives can exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .
Study 1: Anticancer Activity Evaluation
A study investigated the effects of various pyrrole derivatives on cancer cell lines. The results showed that the presence of electron-withdrawing groups (like the dichlorobenzoyl moiety in our compound) significantly enhanced the cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of EGFR signaling pathways, leading to apoptosis in treated cells.
Study 2: Antimicrobial Activity Assessment
Another research project focused on the synthesis of pyrrole derivatives for antimicrobial testing against common pathogens such as Staphylococcus aureus and Escherichia coli. While specific data on this compound was not available, related compounds showed promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of EGFR/VEGFR2; apoptosis induction | |
| Antimicrobial | Growth inhibition of bacterial strains | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Synthesis Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | 2,4-Dichlorobenzoyl chloride + methyl pyrrole |
| Step 2 | Oxidation | Oxidizing agents (e.g., CrO₃) |
| Step 3 | Purification | Column chromatography |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions to maintain the stability of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde in laboratory settings?
- Methodological Answer: Short-term storage (1–2 weeks) should occur at -4°C, while long-term storage (1–2 years) requires temperatures of -20°C. Use airtight containers to prevent moisture absorption, which can hydrolyze the dichlorobenzoyl group. Stability should be monitored via periodic HPLC or NMR analysis to detect degradation .
Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer: A combination of techniques is recommended:
- 1H/13C NMR : To verify substituent positions (e.g., methyl group at N1, dichlorobenzoyl at C4) and aromatic proton environments.
- IR Spectroscopy : To identify characteristic aldehyde (C=O stretch ~1700 cm⁻¹) and amide/ketone bands.
- Mass Spectrometry (ESI-MS or HRMS) : To confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns.
Cross-referencing with synthetic intermediates (e.g., Vilsmeier-Haack reaction products) enhances accuracy .
Q. What safety protocols are critical when handling this compound in synthetic workflows?
- Methodological Answer:
- Use PPE (gloves, goggles, lab coats) and operate in a fume hood to avoid inhalation or skin contact.
- Conduct reactions involving toxic reagents (e.g., chlorinated solvents) in inert atmospheres (glovebox).
- Segregate waste by hazard class (e.g., halogenated organics) and dispose via certified chemical waste services.
- Emergency measures: For oral exposure, rinse with water and administer activated charcoal; seek medical evaluation .
Advanced Research Questions
Q. How can researchers optimize the Vilsmeier-Haack reaction for synthesizing this compound?
- Methodological Answer:
- Reagent Ratios : Use a 1:1.2 molar ratio of 1-methylpyrrole to 2,4-dichlorobenzoyl chloride to minimize side products.
- Temperature Control : Maintain the reaction at 0–5°C during acyl chloride addition to prevent thermal decomposition.
- Catalyst : Introduce DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate acylation.
- Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product in >85% yield, as demonstrated for analogous pyrrole derivatives .
Q. What strategies mitigate hydrolysis of the dichlorobenzoyl group during nucleophilic substitution reactions?
- Methodological Answer:
- Solvent Selection : Use anhydrous DMF or THF with molecular sieves to scavenge moisture.
- Protecting Groups : Temporarily protect the aldehyde moiety (e.g., as an acetal) to prevent unwanted oxidation or nucleophilic attack.
- Low-Temperature Conditions : Perform reactions at -20°C to slow hydrolysis kinetics.
- Real-Time Monitoring : Track reaction progress via TLC or in situ IR to terminate reactions before significant degradation occurs .
Q. How can computational modeling predict the compound’s electronic properties for kinase inhibition studies?
- Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donor/acceptor capacity.
- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2).
- SAR Analysis : Compare with structurally related compounds (e.g., pyrazole-carbaldehydes) to identify critical substituents for activity. Experimental validation via enzyme inhibition assays (IC50 determination) is essential .
Q. What experimental approaches analyze thermal stability for material science applications?
- Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen/air to determine decomposition onset temperatures (e.g., >200°C indicates suitability for high-temperature processes).
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic/endothermic events.
- Dynamic Mechanical Analysis (DMA) : Assess viscoelastic behavior if incorporated into polymer matrices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
